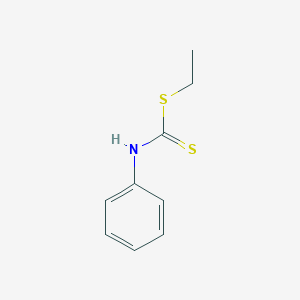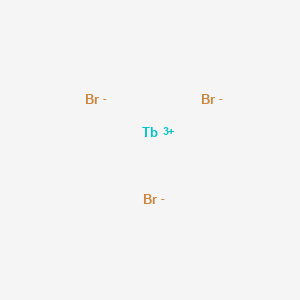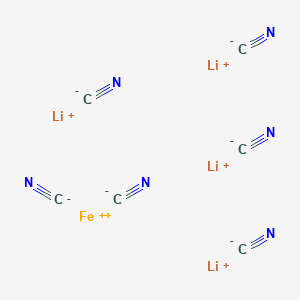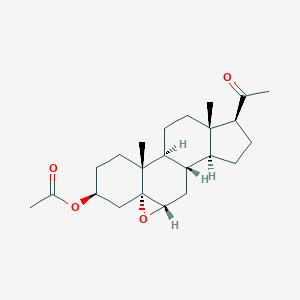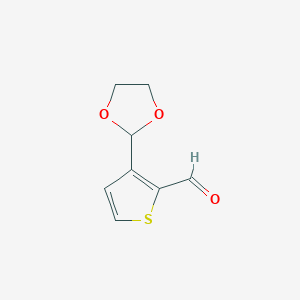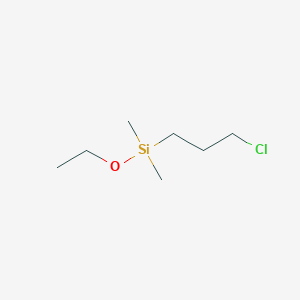
(3-Chloropropyl)ethoxydimethylsilane
Descripción general
Descripción
(3-Chloropropyl)ethoxydimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is primarily used as a reagent and intermediate in organic synthesis, particularly in the production of other organosilicon compounds.
Mecanismo De Acción
Target of Action
(3-Chloropropyl)ethoxydimethylsilane is primarily used as a reagent and intermediate in organic synthesis . It is used to synthesize other organosilicon compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with 2-chloroethanol and acrylonitrile to synthesize β-chloropropanol . Then, β-chloropropanol reacts with dimethylchlorosilane to produce this compound .
Biochemical Pathways
It is known to be involved in the synthesis of other organosilicon compounds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a boiling point of 87 °c (press: 30 torr) . It is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Result of Action
The primary result of the action of this compound is the synthesis of other organosilicon compounds . These compounds can have various applications, including use as thickeners, adjuvants, and lubricants in organic coatings and adhesives . They can also serve as cross-linking and modifying agents in silicone rubber and silicone resin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture/water . Therefore, it should be stored in a sealed, dry place away from fire sources and direct sunlight . It should also be used in a well-ventilated area to avoid inhalation of its vapors .
Análisis Bioquímico
Biochemical Properties
(3-Chloropropyl)ethoxydimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of siloxane bonds. These interactions are crucial in the modification of surfaces and the creation of silicon-based materials. The compound’s reactivity with enzymes and proteins is primarily due to its chloropropyl group, which can form covalent bonds with nucleophilic sites on biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression profiles. These effects are often dependent on the concentration and exposure duration of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The chloropropyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular functions. The ethoxy group of the compound also contributes to its reactivity, enhancing its ability to interact with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity and changes in cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects. Threshold effects are often observed, where a specific dosage level triggers a marked response in the organism. High doses of the compound can result in adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular components and alter metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within the cell. The presence of specific transporters can also influence its uptake and intracellular concentration .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, with potential implications for cellular processes such as signal transduction, gene expression, and metabolic regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Chloropropyl)ethoxydimethylsilane is typically synthesized through a two-step process:
Synthesis of β-Chloropropanol: This involves the reaction of 2-chloroethanol with acrylonitrile to produce β-chloropropanol.
Reaction with Dimethylchlorosilane: The β-chloropropanol is then reacted with dimethylchlorosilane to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropropyl)ethoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amino or alkoxy groups.
Hydrolysis: The compound reacts slowly with water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: This reaction occurs in the presence of moisture or water.
Condensation Reactions: Catalysts such as acids or bases are often used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted organosilicon compounds.
Hydrolysis: The major products are silanols and hydrochloric acid.
Condensation Reactions: These reactions yield siloxane polymers.
Aplicaciones Científicas De Investigación
(3-Chloropropyl)ethoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organosilicon compounds and as a crosslinking agent in polymer chemistry.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silane functionalities.
Industry: It is used in the production of silicone-based materials, coatings, adhesives, and sealants
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloropropyl)dimethylethoxysilane
- (3-Chloropropyl)methyldiethoxysilane
- (3-Chloropropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)ethoxydimethylsilane is unique due to its specific combination of functional groups, which allows for versatile reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic and industrial applications .
Propiedades
IUPAC Name |
3-chloropropyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBEYQLKOBDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159243 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-63-9 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


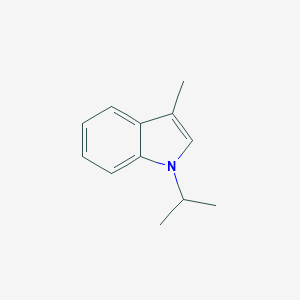
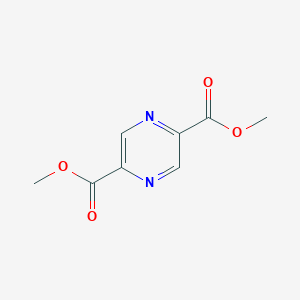
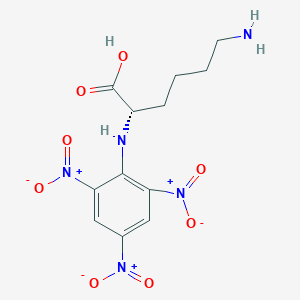
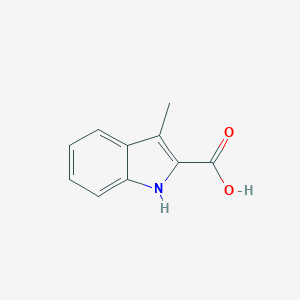
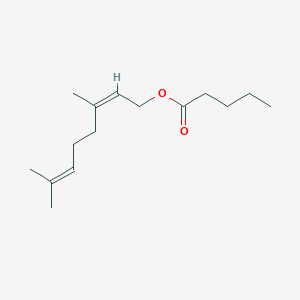
![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)
